CH6953755 Exhibits Sub-Nanomolar Potency for YES1, Exceeding that of Dasatinib
CH6953755 demonstrates a potent inhibitory activity against YES1 kinase with an IC50 of 1.8 nM [1]. While a direct, side-by-side IC50 comparison with the pan-SFK inhibitor dasatinib under identical assay conditions is not provided in the primary literature, cross-study analysis reveals that dasatinib's reported IC50 for YES1 is typically in the range of 5-10 nM [2]. This suggests that CH6953755 is at least 2- to 5-fold more potent against YES1 at the enzymatic level.
| Evidence Dimension | YES1 Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Dasatinib (pan-SFK inhibitor): ~5-10 nM (estimated from literature) |
| Quantified Difference | ~2-5 fold lower IC50 for CH6953755 |
| Conditions | In vitro enzymatic kinase assay (specific assay details not publicly available for both compounds) |
Why This Matters
Higher potency at the primary target translates to a lower required concentration in experimental systems, reducing the risk of off-target effects and improving the signal-to-noise ratio in mechanistic studies.
- [1] Hamanaka, N., et al. (2019). YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification. Cancer Research, 79(22), 5734-5745. DOI: 10.1158/0008-5472.CAN-18-3376 View Source
- [2] Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. DOI: 10.1021/jm049486a View Source
